6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C9H9BrN2 . It has a molecular weight of 225.09 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CN2C(C=C1C)=NC(C)=C2
. The InChI string is 1S/C9H9BrN2/c1-6-3-9-11-7(2)4-12(9)5-8(6)10/h3-5H,1-2H3
.
Scientific Research Applications
Antituberculosis Activity
A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, including derivatives of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, demonstrated potent activity against various tuberculosis strains, including multi- and extensive drug-resistant strains. These compounds have shown microbe selectivity and encouraging pharmacokinetics, highlighting their potential as anti-TB agents (Moraski et al., 2011).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their effectiveness in inhibiting mild steel corrosion in acidic environments. These compounds exhibit high inhibition performance and act as mixed-type inhibitors, suggesting their potential application in corrosion protection (Saady et al., 2021).
Potential as Tyrosyl-tRNA Synthetase Inhibitors
Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors. These compounds, characterized using various techniques, have shown promising binding affinity, indicating their potential therapeutic applications (Jabri et al., 2023).
Safety and Hazards
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Mechanism of Action
Target of Action
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Properties
IUPAC Name |
6-bromo-2,7-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-9-11-7(2)4-12(9)5-8(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMERPDYDFXTSQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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